N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide, commonly known as ITF2357, is a synthetic compound that has been extensively studied for its potential use in treating various diseases.
Mechanism of Action
ITF2357 exerts its effects by inhibiting the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, ITF2357 can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
ITF2357 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the proliferation of cancer cells and induces apoptosis in tumor cells. Additionally, ITF2357 has been shown to have antiviral effects against various viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of ITF2357 is that it is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ITF2357. One area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammatory disorders. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of ITF2357. Additionally, further studies are needed to determine the optimal dosing and administration of ITF2357 in vivo.
Scientific Research Applications
ITF2357 has been studied for its potential use in treating various diseases, including cancer, inflammatory disorders, and viral infections. It has been shown to have anti-inflammatory, anti-tumor, and antiviral properties in preclinical studies.
properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3IN2O4/c19-18(20,21)12-9-10(22)5-6-13(12)23-17(25)16-8-7-15(28-16)11-3-1-2-4-14(11)24(26)27/h1-9H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWRFPBAAYYDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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